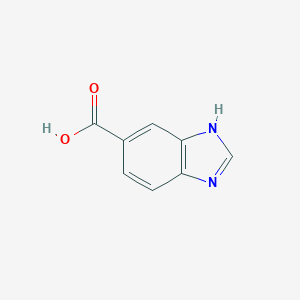

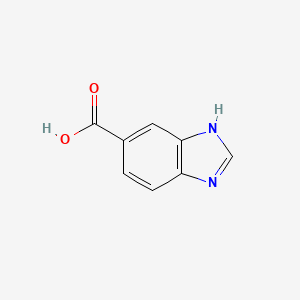

5-Benzimidazolecarboxylic acid

説明

特性

IUPAC Name |

3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYPLDIXZODDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332648 | |

| Record name | 1H-Benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15788-16-6 | |

| Record name | 1H-Benzimidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15788-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Benzimidazolecarboxylic acid chemical properties and structure

An In-depth Technical Guide to 5-Benzimidazolecarboxylic Acid: Chemical Properties and Structure

Introduction

This compound, with the CAS Number 15788-16-6, is a heterocyclic aromatic compound that features a fused benzene and imidazole ring system with a carboxylic acid substituent.[1][2] This molecular architecture makes it a valuable and versatile building block in medicinal chemistry, organic synthesis, and materials science.[2][3] Its ability to participate in various chemical reactions, coupled with the biological significance of the benzimidazole core, has led to its use in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs, as well as in the formulation of agrochemicals and corrosion inhibitors.[3][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and relevant experimental protocols for its synthesis and characterization.

Chemical Structure and Identifiers

This compound is an aromatic carboxylic acid. The core of the molecule is a benzimidazole moiety, which consists of a benzene ring fused to an imidazole ring. The carboxylic acid group is attached at the 5-position of the benzimidazole ring system. The compound exists in tautomeric forms, with the proton on the imidazole ring readily shifting between the two nitrogen atoms.[1][2]

| Identifier | Value |

| IUPAC Name | 1H-Benzimidazole-5-carboxylic acid[2][4] |

| Synonyms | 3H-benzimidazole-5-carboxylic acid, 5-Carboxybenzimidazole[1][4] |

| CAS Number | 15788-16-6[1][2] |

| Molecular Formula | C₈H₆N₂O₂[1][5] |

| SMILES | OC(=O)c1ccc2[nH]cnc2c1 |

| InChI | 1S/C8H6N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)(H,11,12)[4] |

| InChIKey | COYPLDIXZODDDL-UHFFFAOYSA-N[4][5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It typically appears as a white to green-gray or gray-brown solid powder.[2][4] Its solubility in water is low, but it is soluble in organic polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2]

| Property | Value |

| Molecular Weight | 162.15 g/mol [1][5] |

| Melting Point | >300 °C (lit.)[4] or 255-260 °C[2] |

| Boiling Point | 288.82 °C (rough estimate)[4] |

| pKa | 3.10 ± 0.30 (Predicted)[2][4] |

| Solubility | Sparingly soluble in water; Soluble in DMSO and DMF.[2] Slightly soluble in DMSO and slightly soluble in heated Methanol.[4] |

| Appearance | Green-gray to gray-brown powder[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic. For this compound, the key absorptions are:

-

O-H Stretch: A very broad absorption band is expected in the range of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[6][7]

-

C=O Stretch: An intense, sharp absorption peak appears between 1710 and 1760 cm⁻¹.[6] Dimeric, hydrogen-bonded carboxyl groups typically absorb around 1710 cm⁻¹.[6]

-

C-O Stretch: A moderate absorption band is expected between 1210 and 1320 cm⁻¹.[8]

-

Aromatic C-H and C=C Stretches: Peaks corresponding to the aromatic ring are also present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in DMSO-d₆ due to solubility.[4][5]

¹H NMR Spectrum (in DMSO-d₆) [5]

| Chemical Shift (ppm) | Assignment |

|---|---|

| 8.460 | Aromatic H |

| 8.290 | Aromatic H |

| 7.906 | Aromatic H |

| 7.721 | Aromatic H |

Note: The acidic proton of the carboxylic acid typically appears as a broad singlet downfield, often above 12 ppm, while the N-H proton of the imidazole ring also gives a broad signal.[6]

¹³C NMR Spectrum The ¹³C NMR spectrum is used for structural confirmation.[4][9] The carboxyl carbon typically absorbs in the 165–185 δ range.[6] The remaining signals correspond to the aromatic and imidazole carbons.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) mass spectrum shows a molecular ion peak (M⁺) at an m/z of 162, which corresponds to the molecular weight of C₈H₆N₂O₂.[10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the carboxylation of a bromo-substituted precursor via a Grignard or organolithium intermediate.[4][11]

Methodology:

-

Preparation of the Organometallic Reagent: To a solution of 5-bromo-1H-benzimidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF), a solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.0 eq.) is added slowly at 0 °C. The solution is stirred for approximately 5 minutes after the addition is complete.[4][11]

-

Lithiation: A hexane solution of n-butyllithium (n-BuLi) (2.0 eq.) is added dropwise to the reaction mixture, maintaining the temperature below 20 °C. The mixture is then stirred for 30 minutes.[4][11]

-

Carboxylation: Dry carbon dioxide gas is bubbled through the reaction mixture (or solid dry ice is added). The mixture is allowed to slowly warm to room temperature over 30 minutes.[4][11]

-

Workup and Extraction: The reaction is quenched with deionized water. The organic and aqueous phases are separated. The aqueous phase is extracted with ethyl acetate.[4][11]

-

Purification: The combined organic phases are filtered through a silica gel pad and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to yield 1H-benzimidazole-5-carboxylic acid as a solid.[4][11]

Characterization

The identity and purity of the synthesized product are confirmed using standard analytical techniques.

-

Methodology: The purified solid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H NMR and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 600 MHz for ¹H and 151 MHz for ¹³C).[4][11] The resulting spectra are compared with reference data to confirm the chemical structure.

Reactivity and Applications

This compound is a key intermediate in the synthesis of more complex molecules due to the reactivity of its functional groups.

-

Pharmaceutical Development: It serves as a scaffold for designing molecules with a wide range of biological activities. It is a building block for anti-cancer, anti-inflammatory, and antifungal agents.[2][3]

-

Agrochemicals: The benzimidazole core is present in many fungicides, and this compound is used in the formulation of crop protection products.[3]

-

Materials Science: It has been used in the preparation of specialized catalysts and fluorescent dyes.[2] It also exhibits properties as a corrosion inhibitor against strong acids.[4]

-

Biochemical Research: It has been used as a hapten (a small molecule that elicits an immune response only when attached to a large carrier) to produce drug-specific monoclonal antibodies.[4]

-

Organic Synthesis: The carboxylic acid group can be readily converted into esters, amides, and other derivatives. For instance, it has been used to prepare 1H-benzoimidazole-5-carboxylic acid benzotriazol-1-yl ester and various substituted amides.[12]

Safety and Handling

This compound is classified as an irritant.

-

GHS Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Measures: When handling this compound, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.[2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

This compound is a fundamentally important chemical compound with a well-defined structure and a diverse range of applications, particularly for researchers in drug development and materials science. Its straightforward synthesis, combined with the reactivity of its carboxylic acid and benzimidazole functionalities, ensures its continued use as a versatile building block for creating complex, high-value molecules. The comprehensive data presented in this guide serves as a technical resource for scientists and researchers utilizing this compound in their work.

References

- 1. This compound | C8H6N2O2 | CID 459456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1H-Benzimidazole-5-carboxylic acid | 15788-16-6 [chemicalbook.com]

- 5. 1H-Benzimidazole-5-carboxylic acid(15788-16-6) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 1H-Benzimidazole-5-carboxylic acid(15788-16-6) 13C NMR [m.chemicalbook.com]

- 10. 1H-Benzimidazole-5-carboxylic acid(15788-16-6) MS [m.chemicalbook.com]

- 11. 1H-苯并咪唑-5-羧酸 | 15788-16-6 [m.chemicalbook.com]

- 12. 5-ベンゾイミダゾールカルボン酸 96% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Physicochemical Properties of 1H-Benzimidazole-5-carboxylic acid (CAS 15788-16-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzimidazole-5-carboxylic acid, identified by CAS number 15788-16-6, is a heterocyclic organic compound incorporating a benzimidazole core with a carboxylic acid substituent. The benzimidazole scaffold is a prominent feature in numerous pharmacologically active molecules, suggesting the potential for this compound to serve as a key intermediate in the development of novel therapeutics. Its versatile structure allows for various chemical modifications, making it a compound of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known physical and chemical properties, supported by available data and general experimental protocols.

Chemical Identity

| Identifier | Value |

| CAS Number | 15788-16-6 |

| Common Name | 1H-Benzimidazole-5-carboxylic acid |

| Synonyms | 5-Benzimidazolecarboxylic acid, 1H-benzo[d]imidazole-5-carboxylic acid |

| Molecular Formula | C₈H₆N₂O₂[1][2][3] |

| Molecular Weight | 162.15 g/mol [1][2][3] |

| InChI Key | COYPLDIXZODDDL-UHFFFAOYSA-N |

| SMILES | O=C(O)c1ccc2[nH]cnc2c1 |

Physical Properties

The physical characteristics of 1H-Benzimidazole-5-carboxylic acid are summarized in the table below. It is typically a solid at room temperature.

| Property | Value | Source(s) |

| Appearance | Green-grey to grey-brown powder | [4] |

| Melting Point | >300 °C (lit.) | [2][4] |

| Boiling Point (estimated) | 288.82 °C | [4] |

| Density (estimated) | 1.3264 g/cm³ | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [5] |

Chemical Properties

Key chemical descriptors and properties are provided below, offering insight into the molecule's reactivity and behavior in various chemical environments.

| Property | Value | Source(s) |

| pKa (predicted) | 3.10 ± 0.30 | |

| LogP (predicted) | 1.2611 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Experimental Protocols

Melting Point Determination (Capillary Method)

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus with a heated block and a thermometer.

Melting Point Determination Workflow

Solubility Determination (Shake-Flask Method)

The equilibrium solubility can be determined using the shake-flask method, which is a standard technique for assessing the solubility of a compound in a given solvent.

Solubility Determination Workflow

Biological Activity and Signaling Pathways (General for Benzimidazoles)

While specific signaling pathways for 1H-Benzimidazole-5-carboxylic acid have not been elucidated, the broader class of benzimidazole derivatives is known to interact with several key cellular pathways, particularly in the context of anticancer and anthelmintic activity. The following diagrams illustrate these generalized mechanisms of action.

Inhibition of Microtubule Polymerization

Many benzimidazole compounds exert their biological effects by interfering with the polymerization of tubulin, a critical component of the cytoskeleton. This disruption leads to cell cycle arrest and apoptosis.

Microtubule Polymerization Inhibition

EGFR Signaling Pathway Modulation

Some benzimidazole derivatives have been shown to inhibit receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overactive in cancer cells. Inhibition of EGFR blocks downstream signaling cascades that promote cell proliferation and survival.

EGFR Signaling Pathway Modulation

Conclusion

1H-Benzimidazole-5-carboxylic acid (CAS 15788-16-6) presents as a valuable building block for synthetic chemistry, particularly in the realm of drug discovery. This guide has consolidated the available physicochemical data to provide a foundational understanding of this compound. While specific experimental protocols and detailed biological activity for this exact molecule are not extensively documented, the provided general methodologies and the known mechanisms of the broader benzimidazole class offer a solid starting point for researchers. Further investigation into its specific biological targets and the development of detailed analytical protocols will be crucial for unlocking its full potential in scientific and pharmaceutical applications.

References

An In-depth Technical Guide to the Solubility of 5-Benzimidazolecarboxylic Acid in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5-Benzimidazolecarboxylic acid in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Understanding the solubility of this compound is critical for a wide range of applications, including in vitro assays, formulation development, and synthetic chemistry. This document offers a summary of available solubility data, a comprehensive experimental protocol for solubility determination, and logical workflows to guide researchers in their experimental design.

Core Concept: The Importance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug discovery and development, poor aqueous solubility can be a major hurdle, affecting absorption and bioavailability. Organic solvents like DMSO and methanol are often employed to dissolve compounds for initial screening and in vitro experiments. DMSO, a highly polar aprotic solvent, is recognized for its exceptional ability to dissolve a wide array of organic and inorganic compounds[1]. Methanol, a polar protic solvent, is also widely used due to its ability to form hydrogen bonds.

Solubility Data of this compound

For practical laboratory purposes, the following table summarizes the available qualitative data and provides estimated solubility ranges. It is crucial to note that these ranges are illustrative and should be experimentally verified for specific research applications.

| Solvent | Qualitative Solubility | Estimated Solubility Range (at 25°C) | Conditions |

| DMSO | Soluble / Slightly Soluble[2][3] | 10-50 mg/mL | Room Temperature |

| Methanol | Slightly Soluble[3] | 1-10 mg/mL | Increased solubility with heating[3] |

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent (e.g., DMSO, methanol) at a specific temperature.

Materials:

-

This compound (solid)

-

Anhydrous solvent (e.g., DMSO or methanol)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated analytical balance

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a series of vials (e.g., 2 mL glass vials). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The goal is to ensure that the concentration of the dissolved solute in the solvent is constant over time.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

Troubleshooting and Decision Making in Solubility Studies

Researchers often encounter challenges with compound solubility. The following logical diagram outlines a decision-making process for addressing these issues.

Caption: Decision Tree for Addressing Solubility Challenges.

Conclusion

While quantitative solubility data for this compound in DMSO and methanol is sparse in the literature, qualitative information and an understanding of its chemical structure provide a solid foundation for its use in research. The compound exhibits favorable solubility in DMSO and moderate, temperature-dependent solubility in methanol. For applications requiring precise concentrations, the experimental protocol detailed in this guide offers a reliable method for determining its solubility. The provided workflows serve as practical tools for researchers to navigate experimental design and troubleshoot solubility-related issues, ultimately facilitating more efficient and successful scientific investigations.

References

Spectroscopic Analysis of 5-Benzimidazolecarboxylic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Benzimidazolecarboxylic acid (C₈H₆N₂O₂), a key heterocyclic compound used in medicinal chemistry and materials science.[1] The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. This document outlines the expected spectral data, provides detailed experimental protocols for sample analysis, and visualizes the analytical workflows. The information presented serves as a foundational reference for the identification, purity assessment, and structural elucidation of this compound.

Chemical Structure

-

IUPAC Name: 1H-Benzimidazole-5-carboxylic acid[2]

-

Molecular Formula: C₈H₆N₂O₂[2]

-

Molecular Weight: 162.15 g/mol [2]

-

CAS Number: 15788-16-6

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the molecular structure of organic compounds.[3][4] For this compound, ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR identifies the different types of carbon atoms in the molecule.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the anticipated chemical shifts for this compound. These values are based on data from analogous benzimidazole structures and established chemical shift principles.[5][6] The exact chemical shifts can vary depending on the solvent and sample concentration.[7]

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~12.8 | Singlet (broad) | 1H | Imidazole (-NH) |

| ~8.4 | Singlet | 1H | Imidazole (C2-H) |

| ~8.2 | Singlet | 1H | Aromatic (C4-H) |

| ~7.9 | Doublet | 1H | Aromatic (C6-H) |

| ~7.7 | Doublet | 1H | Aromatic (C7-H) |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~168.0 | Carboxylic Acid (-C OOH) |

| ~144.0 | Imidazole (C 2) |

| ~142.0, ~137.0 | Aromatic (C 3a, C 7a) |

| ~127.0 | Aromatic (C 5) |

| ~124.0, ~118.0, ~112.0 | Aromatic (C 4, C 6, C 7) |

Experimental Protocol: NMR Spectroscopy

This protocol provides a generalized method for acquiring NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.[8]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial. DMSO-d₆ is often used for carboxylic acids to ensure the solubility and observation of exchangeable protons.

-

Add a small amount of an internal standard, like tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]

-

Transfer the solution into a 5 mm NMR tube using a pipette, ensuring the solution height is around 4-5 cm.[8]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using typical parameters, such as a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 8 to 64 scans to achieve a good signal-to-noise ratio.[7]

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A significantly larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[3][7]

-

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Visualization: NMR Workflow

Caption: A flowchart of the experimental workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR can confirm the presence of the carboxylic acid, N-H, and aromatic ring functionalities.

Predicted FTIR Spectroscopic Data

The characteristic infrared absorption bands expected for this compound are listed below.

Table 3: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300–2500 | Broad | O-H Stretch | Carboxylic Acid |

| 3100–3000 | Medium | N-H Stretch | Imidazole |

| ~1700 | Strong | C=O Stretch | Carboxylic Acid |

| 1620–1580 | Medium | C=N and C=C Stretches | Imidazole & Aromatic Ring |

| 1450–1400 | Medium | C-C Stretch in-ring | Aromatic Ring |

| 1300–1200 | Strong | C-O Stretch | Carboxylic Acid |

| ~900 | Broad | O-H Bend (out-of-plane) | Carboxylic Acid Dimer |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

As this compound is a solid, the KBr pellet method is a common and effective sample preparation technique.[10][11]

-

Sample Preparation:

-

Gently grind approximately 1-2 mg of dry this compound into a fine powder using an agate mortar and pestle.[10]

-

Add 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar.[10]

-

Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The concentration of the sample in KBr should be between 0.2% and 1%.[12]

-

Transfer the mixture into a pellet-pressing die.

-

-

Data Acquisition:

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.[10]

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.[13]

-

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal quality.[14]

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the significant absorption peaks and correlate them to the functional groups of the molecule.

-

Visualization: FTIR Workflow

Caption: A flowchart of the KBr pellet method for FTIR analysis.

Structure-Spectra Logical Relationships

The correlation between the molecular structure of this compound and its key spectroscopic signals is fundamental to its characterization. The following diagram illustrates these logical connections.

Caption: Correlation of molecular fragments to NMR and FTIR signals.

References

- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound | C8H6N2O2 | CID 459456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. web.mit.edu [web.mit.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. scribd.com [scribd.com]

Initial Biological Activity Screening of 5-Benzimidazolecarboxylic Acid Derivatives

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the initial biological screening methodologies for 5-benzimidazolecarboxylic acid derivatives, focusing on their potential anticancer, antimicrobial, and anti-inflammatory activities. It includes detailed experimental protocols, tabulated quantitative data from various studies, and workflow diagrams to facilitate understanding and replication.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The benzimidazole scaffold, consisting of a fused benzene and imidazole ring, is a key structural component in numerous clinically approved drugs.[1] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic effects.[1][2][3]

The this compound moiety, in particular, serves as a versatile starting point for the synthesis of novel derivatives. The carboxylic acid group at the 5-position provides a reactive handle for structural modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize therapeutic potential.[4][5] This guide details the fundamental in vitro screening assays essential for the preliminary evaluation of these promising compounds.

Anticancer Activity Screening

A primary focus in the evaluation of benzimidazole derivatives is their potential as anticancer agents.[2] These compounds can exert cytotoxic effects through various mechanisms, including the disruption of microtubule polymerization and the induction of apoptosis.[2] The initial screening typically involves evaluating the cytotoxicity of the derivatives against a panel of human cancer cell lines.

Data Presentation: Cytotoxicity of Benzimidazole Derivatives

The following table summarizes the cytotoxic activity of selected benzimidazole derivatives from various studies, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth.

| Compound/Derivative | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Silver Complex of 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide | A549 (Human Lung Cancer) | Cytotoxic | 2 | [6] |

| Silver Complex of 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide | MCF-7 (Human Breast Cancer) | Cytotoxic | 2 | [6] |

| Benzimidazole-based derivative 4c | Leukemia Subpanel (NCI-60) | Antiproliferative | - | [7] |

| Benzimidazole-based derivative 4e | NCI-60 Panel | Antiproliferative | - | [7] |

| Benzimidazole derivative 3p | HepG2 (Liver Cancer) | Antitumor | - | [8] |

| Benzimidazole derivative 3p | HCT-116 (Colon Cancer) | Antitumor | - | [8] |

| Benzimidazole derivative 3p | MCF-7 (Breast Cancer) | Antitumor | - | [8] |

Note: Specific IC₅₀ values for compounds 4c, 4e, and 3p were not detailed in the abstract but were noted for their high potency.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[9] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to a purple formazan product.[10] The intensity of the purple color is directly proportional to the number of living cells.[10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640)

-

This compound derivatives (test compounds)

-

MTT solution (5 mg/mL in sterile PBS)[11]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells that are in the exponential growth phase.[11]

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[10]

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

-

-

Cell Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various compound dilutions to the respective wells.

-

Incubate for the desired exposure period (e.g., 24-72 hours).[9]

-

-

MTT Assay and Formazan Solubilization:

-

After the treatment period, add 10-20 µL of the MTT solution to each well (final concentration of ~0.5 mg/mL).[12]

-

Incubate the plate for 2 to 4 hours at 37°C, protected from light.[10] During this time, viable cells will form purple formazan crystals.[10]

-

Carefully aspirate the medium containing MTT. For adherent cells, be cautious not to disturb the crystals.[10]

-

Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11]

-

Mix gently on an orbital shaker for about 15 minutes to ensure complete dissolution.[10]

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[10][12] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

-

Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Mandatory Visualization

Antimicrobial Activity Screening

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties.[13][14] Initial screening is crucial to identify lead compounds effective against various pathogenic bacteria and fungi. The primary method for this is determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives

The following table summarizes the antimicrobial activity of selected benzimidazole derivatives, presenting MIC values in µg/mL or inhibition zones in mm.

| Compound/Derivative | Microorganism | Activity | MIC (µg/mL) / Inhibition Zone (mm) | Reference |

| III1 (m-NO₂) | S. aureus | Antibacterial | 62.5 | [15] |

| III1 (m-NO₂) | E. faecalis | Antibacterial | 62.5 | [15] |

| III2 (p-NO₂) | S. aureus | Antibacterial | 62.5 | [15] |

| III9 (p-OCH₃) | S. aureus | Antibacterial | 62.5 | [15] |

| 3c | S. aureus | Antibacterial | - (Promising) | [8] |

| 3c | C. albicans | Antifungal | - (Most Active) | [8] |

| 3i | B. cereus | Antibacterial | - (Remarkable) | [8] |

| 15 | S. aureus | Antibacterial | 6.12 | [16] |

| 15 | E. coli | Antibacterial | 25 | [16] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[15][17]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic/antifungal drug (e.g., Ciprofloxacin, Ketoconazole)[18]

-

Sterile 96-well microplates

-

Resazurin solution (optional, as a growth indicator)[17]

Procedure:

-

Inoculum Preparation:

-

Prepare a suspension of the test microorganism in sterile broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[17]

-

Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

-

-

Plate Preparation:

-

Add 100 µL of sterile broth to each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well in the series.[17] This creates a range of decreasing concentrations.

-

Prepare rows for each test compound, a positive control (standard drug), and a negative control (no compound, to confirm microbial growth).

-

-

Inoculation and Incubation:

-

Add the diluted microbial inoculum to each well, bringing the final volume to 200 µL.

-

Seal the plates and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature for 24-48 hours for fungi.

-

-

MIC Determination:

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[18]

-

Alternatively, a growth indicator like resazurin can be added. A color change (e.g., from blue to pink) indicates cell viability. The MIC is the lowest concentration where no color change occurs.

-

Mandatory Visualization

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, making the search for new anti-inflammatory agents critical. Benzimidazole derivatives have shown potential in this area by inhibiting key inflammatory pathways and enzymes.[19][20]

Data Presentation: Anti-inflammatory Activity of Benzimidazole Derivatives

The following table summarizes the in vitro anti-inflammatory activity of selected benzimidazole derivatives.

| Compound/Derivative | Assay | Target/Cell Line | Activity (% Inhibition) | IC₅₀ (mM) | Reference |

| BIZ-1 | COX-1 Inhibition | - | 51.23% at 10mM | <10 | [21] |

| BIZ-1 | COX-2 Inhibition | - | 59.83% at 10mM | <10 | [21] |

| BIZ-4 | COX-1 Inhibition | - | 93.21% at 10mM | <1 | [21] |

| BIZ-4 | COX-2 Inhibition | - | 97.23% at 10mM | <1 | [21] |

| Aspirin (Standard) | COX-1 Inhibition | - | 91.12% at 10mM | <1 | [21] |

| Aspirin (Standard) | COX-2 Inhibition | - | 89.23% at 10mM | <1 | [21] |

| Various Derivatives | LPS-induced NO Production | RAW 264.7 cells | - | - | [22][23] |

Experimental Protocols for Key Assays

This assay uses heat-induced denaturation of albumin as a model for protein denaturation that occurs during inflammation. The ability of a compound to prevent this is a measure of its anti-inflammatory potential.

Procedure:

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Prepare various concentrations of the test compounds (e.g., 10-500 µg/mL).

-

The reaction mixture consists of 0.2 mL of the test compound solution and 2.8 mL of the BSA solution.

-

A control group (vehicle + BSA) and a standard drug (e.g., diclofenac sodium) are run in parallel.

-

Incubate all mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating at 72°C for 5 minutes.

-

After cooling, measure the turbidity (absorbance) of the solutions at 660 nm with a spectrophotometer.

-

Calculate the percentage inhibition of denaturation.

This is a key assay for screening compounds that can suppress the inflammatory response in immune cells.[24] It measures the inhibition of nitric oxide (NO), TNF-α, and IL-6 production from macrophages stimulated with lipopolysaccharide (LPS).[23]

Procedure:

-

Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate (e.g., at 5 x 10⁴ cells/well) and allow them to adhere overnight.[24]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[24]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[24]

-

Sample Collection: Collect the cell culture supernatant, which contains the secreted inflammatory mediators.[24]

-

Quantification:

-

Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Assay.[24] This involves adding Griess reagent, which forms a colored azo compound that can be measured spectrophotometrically.

-

TNF-α and IL-6: Quantify the concentration of these cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[25]

-

Mandatory Visualization

References

- 1. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]

- 14. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpsm.com [ijpsm.com]

- 16. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives [mdpi.com]

- 17. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory trends of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. ijcrt.org [ijcrt.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Drug Discovery: Novel 5-Benzimidazolecarboxylic Acid Derivatives

A comprehensive guide to the synthesis, biological activity, and therapeutic potential of a promising class of compounds.

For Immediate Release

In the ever-evolving landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective. Among the myriad of heterocyclic compounds, benzimidazole derivatives have consistently emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. This whitepaper delves into the discovery and synthesis of a specific, highly promising subclass: novel 5-benzimidazolecarboxylic acid derivatives. It serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of their synthesis, mechanisms of action, and potential therapeutic applications.

The core of this document focuses on the intricate details of synthesizing these novel compounds, outlining various experimental protocols and presenting key quantitative data in a structured format for ease of comparison and analysis. Furthermore, it visualizes the complex biological signaling pathways influenced by these derivatives, offering a clearer understanding of their therapeutic potential.

Synthetic Strategies: Paving the Way for Innovation

The synthesis of this compound derivatives can be achieved through several strategic pathways, primarily involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[1][2][3] Modern advancements have introduced more efficient methods, such as microwave-assisted and ultrasound-assisted synthesis, which often lead to higher yields and shorter reaction times.[4]

A common and foundational approach involves the reaction of 3,4-diaminobenzoic acid with various aldehydes in the presence of a catalyst.[5] This method allows for the introduction of diverse substituents at the 2-position of the benzimidazole ring, a key determinant of the molecule's biological activity.

Table 1: Comparative Analysis of Synthetic Methodologies

| Method | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | p-TsOH | Toluene | Reflux | 2-3 h | 68-81 | [4] |

| Conventional Heating | HCl (4M) | None | - | - | - | [4] |

| Microwave-Assisted | HCl (4M) / 50% power | None | - | 1.5-2.5 min | 85-95 | [4] |

| Ultrasound-Assisted | Na₂S₂O₅ | DMF | 50 | 2-7.5 h | 17.5-84.1 | [4] |

A Spectrum of Biological Activities: Targeting Disease at its Core

Novel this compound derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases, including cancer, viral infections, and neurological disorders.

Anticancer Potential: A Multi-pronged Attack

A significant body of research highlights the potent antitumor properties of these compounds.[1][6][7] Several derivatives have been shown to exhibit cytotoxic effects against a panel of human cancer cell lines.[6] The primary mechanisms of action appear to be the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the most notable targets is Topoisomerase II , an enzyme crucial for DNA replication and repair in cancer cells.[6][7] Certain this compound derivatives have been identified as potent inhibitors of this enzyme, leading to cell cycle arrest and apoptosis.[6]

Furthermore, some derivatives have shown dual inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and BRAFV600E , two critical kinases in signaling pathways that drive tumor growth.[5]

Table 2: In Vitro Anticancer Activity of Selected Derivatives

| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | EGFR/BRAF | NCI-60 Panel | - | [5] |

| 4e | EGFR/BRAF | NCI-60 Panel | - | [5] |

| 4g | EGFR/BRAF | NCI-60 Panel | - | [5] |

| Compound 6 | Topoisomerase II | 21 Human Cancer Cell Lines | Potent | [6] |

| Compound 8 | Topoisomerase II | 21 Human Cancer Cell Lines | Potent | [6] |

| Compound 5e | IL-5 Inhibition | Pro-B Y16 | 3.5 | [8] |

| Compound 5k | IL-5 Inhibition | Pro-B Y16 | 5.0 | [8] |

Neurological and Other Applications

Beyond cancer, these derivatives have shown significant promise in other therapeutic areas. Certain compounds have been identified as potent 5-HT3 receptor antagonists , suggesting their potential use in managing chemotherapy-induced nausea and vomiting, as well as irritable bowel syndrome.[9][10]

Additionally, research has explored their potential as antiviral agents , with some derivatives showing activity against HIV.[2] Their broad-spectrum activity also extends to antimalarial and antitubercular properties.[11]

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a detailed methodology for the synthesis and biological evaluation of novel this compound derivatives, based on established literature.

General Synthesis of 2-Substituted-1H-benzimidazole-5-carboxylic acid

This procedure outlines the condensation of 3,4-diaminobenzoic acid with an aldehyde.[5]

-

Reaction Setup: In a round-bottom flask, combine 3,4-diaminobenzoic acid (1.0 eq) and the desired aldehyde (1.0-1.2 eq).

-

Solvent and Catalyst: Add a suitable solvent, such as DMF, and a catalytic amount of an oxidizing agent like sodium metabisulfite.[5]

-

Reaction Conditions: Heat the reaction mixture under reflux for a specified period (typically 2-6 hours), monitoring the progress by Thin Layer Chromatography (TLC).[4]

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the antiproliferative activity of the synthesized compounds against cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Conclusion and Future Directions

The discovery and synthesis of novel this compound derivatives represent a significant advancement in the field of medicinal chemistry. Their diverse biological activities, coupled with the potential for structural modification to enhance potency and selectivity, make them a highly attractive scaffold for future drug development.

This whitepaper provides a foundational guide for researchers, outlining the key synthetic strategies, biological targets, and experimental protocols. Further research should focus on optimizing the lead compounds, exploring their in vivo efficacy and safety profiles, and elucidating their precise mechanisms of action to unlock their full therapeutic potential. The journey from the laboratory bench to clinical application is long, but for this compound derivatives, the path is paved with promise.

References

- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. | Semantic Scholar [semanticscholar.org]

- 8. Discovery of benzimidazole analogs as a novel interleukin-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzimidazole derivatives. 2. Synthesis and structure-activity relationships of new azabicyclic benzimidazole-4-carboxylic acid derivatives with affinity for serotoninergic 5-HT(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 5-Benzimidazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 5-Benzimidazolecarboxylic acid. The information is compiled from various sources and is intended to support research, development, and formulation activities involving this compound. While experimental data for this specific molecule is limited in publicly available literature, this guide presents the available information, outlines standard methods for its determination, and provides context based on structurally related compounds.

Physicochemical and Thermodynamic Properties

This compound is a heterocyclic compound incorporating both a benzimidazole ring system and a carboxylic acid functional group. These structural features govern its physicochemical properties, which are crucial for its application in pharmaceutical and materials science.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 162.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | >300 °C (decomposes) | --INVALID-LINK-- |

| 255-257 °C (decomposes) | --INVALID-LINK-- | |

| pKa (Predicted) | 3.10 ± 0.30 | --INVALID-LINK-- |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | --INVALID-LINK-- |

Note: Discrepancies in the reported melting point suggest that the thermal behavior may be dependent on the experimental conditions, such as the heating rate and the crystalline form of the material.

Thermal Stability and Decomposition

The thermal stability of this compound is a critical parameter for its handling, storage, and processing, particularly in the context of pharmaceutical formulation where thermal processes like milling and drying are common.

Expected Thermal Behavior:

-

TGA: A TGA thermogram would be expected to show mass loss in distinct steps. The initial mass loss at lower temperatures (around 100 °C) would likely correspond to the loss of residual solvent or water. The major mass loss at higher temperatures would be attributed to the decarboxylation of the carboxylic acid group, followed by the decomposition of the benzimidazole ring.[1][2]

-

DSC: A DSC thermogram would reveal the melting behavior and any solid-state transitions. Given the conflicting melting point data, it is possible that the compound exhibits polymorphism, with different crystalline forms having distinct melting points and enthalpies of fusion. The endothermic peak corresponding to melting may be followed by an exothermic or endothermic event associated with decomposition.[3][4]

Table 2: Expected Thermal Analysis Data for this compound

| Parameter | Expected Observation |

| Enthalpy of Fusion (ΔHfus) | Not available. This value would be determined from the area under the melting peak in a DSC thermogram and is dependent on the crystalline form. |

| Decomposition Temperature (Td) | Expected to be in the range of 250-350 °C, based on data for similar aromatic carboxylic acids. The onset of decomposition would be identified as the temperature at which significant mass loss begins in a TGA curve.[1][2] |

Solubility Profile

The solubility of this compound in various solvents is a key determinant of its utility in solution-based reactions, formulations, and purification processes.

Expected Solubility Behavior: The presence of both a polar carboxylic acid group and a moderately polar benzimidazole ring suggests that this compound will have limited solubility in non-polar organic solvents and water. Its acidic nature implies that its solubility in aqueous media will be highly pH-dependent, with increased solubility at pH values above its pKa due to the formation of the more soluble carboxylate salt. Solubility is expected to be higher in polar aprotic solvents like DMSO and DMF, which can effectively solvate both the acidic proton and the heterocyclic ring system.

Table 3: Expected Solubility of this compound

| Solvent | Expected Solubility |

| Water | Low at neutral pH, but expected to increase significantly with increasing pH. |

| Methanol/Ethanol | Low to moderate, likely requiring heating to achieve significant dissolution. |

| Acetone | Low. |

| Dichloromethane | Very low. |

| DMSO/DMF | Moderate to high, as these are good solvents for many polar and heterocyclic compounds.[5] |

Acid-Base Properties (pKa)

The pKa value of this compound is critical for understanding its ionization state at different pH values, which influences its solubility, membrane permeability, and interactions with biological targets. The molecule has two potential ionization sites: the carboxylic acid proton and the N-H proton of the imidazole ring. The carboxylic acid is the more acidic site.

Expected pKa: The predicted pKa of ~3.1 suggests that the carboxylic acid group is a moderately strong acid, typical for aromatic carboxylic acids. The pKa of the benzimidazole N-H proton is expected to be much higher (typically around 12-13 for benzimidazoles), meaning it will only deprotonate under strongly basic conditions.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of the key thermodynamic properties of this compound.

Objective: To determine the melting point, enthalpy of fusion, and to screen for polymorphism.[3][4]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected melting/decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min).

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (melting point) and the area of the melting endotherm (enthalpy of fusion). Any other thermal events, such as solid-solid transitions, should also be noted. To investigate polymorphism, a heat-cool-heat cycle can be employed.

Objective: To determine the thermal stability and decomposition profile of the compound.[1][6][7]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 50-100 mL/min).

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined from the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum rates of mass loss.

Objective: To quantitatively determine the solubility of this compound in various solvents.[8][9]

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant.

-

Sample Analysis: Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with standards of known concentrations should be used for quantification.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Objective: To experimentally determine the pKa of the carboxylic acid group.[10][11][12]

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like this compound.

Caption: Experimental workflow for the physicochemical characterization of this compound.

References

- 1. libjournals.unca.edu [libjournals.unca.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. alan-cooper.org.uk [alan-cooper.org.uk]

- 5. researchgate.net [researchgate.net]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. asianjpr.com [asianjpr.com]

- 10. scribd.com [scribd.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

The Ascendant Role of 5-Benzimidazolecarboxylic Acid in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery & Development Professionals

The benzimidazole scaffold, a privileged heterocyclic motif, has long been a cornerstone in the development of therapeutic agents, owing to its structural resemblance to endogenous purines.[1][2] This unique characteristic allows it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3][4][5] Among its many derivatives, 5-Benzimidazolecarboxylic acid has emerged as a particularly versatile starting point for the synthesis of novel compounds with significant potential in medicinal chemistry. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic promise of this compound derivatives, tailored for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives typically involves the condensation of 3,4-diaminobenzoic acid with a variety of reagents, such as aldehydes or carboxylic acids.[6][7] The reaction conditions can be modified to influence the substituent at the 2-position of the benzimidazole ring.

General Synthesis of 2-Substituted-1H-benzimidazole-5-carboxylic acid

A common and straightforward method for the synthesis of 2-substituted-1H-benzimidazole-5-carboxylic acids involves the reaction of 3,4-diaminobenzoic acid with various aromatic aldehydes.

Experimental Protocol:

-

Materials: 3,4-diaminobenzoic acid, substituted aromatic aldehyde, p-Toluenesulfonic acid (p-TsOH), Dimethylformamide (DMF).

-

Procedure:

-

A solution of the substituted aldehyde (0.01 mol) and 3,4-diaminobenzoic acid (0.01 mol) in DMF (3 ml) is prepared.

-

p-Toluenesulfonic acid (20 ml) is added to the mixture.

-

The reaction mixture is heated to 80°C and stirred for 2-3 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature.

-

The product is precipitated by the dropwise addition of the reaction mixture to ice-cold water.

-

The precipitate is filtered, washed with water, and dried to yield the 2-substituted-1H-benzimidazole-5-carboxylic acid.[7]

-

Synthesis of 1,2-Disubstituted Benzimidazole Derivatives

Further functionalization at the N-1 position can be achieved through various methods, including alkylation or arylation reactions.

Experimental Protocol:

-

Materials: 2-substituted-1H-benzimidazole, alkyl or aryl halide, base (e.g., potassium carbonate), solvent (e.g., DMF).

-

Procedure:

-

To a solution of the 2-substituted-1H-benzimidazole (1 mmol) in DMF (5 mL), potassium carbonate (2 mmol) is added.

-

The appropriate alkyl or aryl halide (1.2 mmol) is added to the mixture.

-

The reaction is stirred at room temperature or heated depending on the reactivity of the halide.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is poured into ice-water.

-

The precipitated product is filtered, washed with water, and purified by recrystallization or column chromatography.

-

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.

Topoisomerase II Inhibition

Certain derivatives have been shown to inhibit topoisomerase II, an essential enzyme in DNA replication and cell division, leading to cancer cell death.[8]

Experimental Protocol: Topoisomerase II Inhibition Assay (Relaxation Assay)

-

Materials: Supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), test compounds, etoposide (positive control), agarose gel, ethidium bromide.

-

Procedure:

-

The reaction mixture containing supercoiled plasmid DNA, topoisomerase II, and assay buffer is prepared.

-

The test compound at various concentrations is added to the reaction mixture.

-

The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

-

The DNA is resolved by agarose gel electrophoresis.

-

The gel is stained with ethidium bromide and visualized under UV light.

-

Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the untreated control.

-

EGFR and BRAFV600E Inhibition

A new class of benzimidazole-based derivatives has been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant, both of which are key drivers in several cancers.[1]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

-

Materials: Human cancer cell lines (e.g., NCI-60 panel), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, doxorubicin (positive control), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and incubated for 24 hours.

-

The cells are treated with the test compounds at various concentrations (typically in a five-dose range) and incubated for 48 hours.

-

After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell growth inhibition is calculated, and the GI50 (concentration causing 50% growth inhibition) is determined.[1]

-

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Target | Cell Line | IC50 / GI50 (µM) | Reference |

| 4c | EGFR/BRAFV600E | Leukemia | Selectivity Ratio: 5.96 (GI50) | [1] |

| 4e | EGFR/BRAFV600E | NCI-60 Panel | - | [1] |

| Silver Complex 7 | Not Specified | A549 (Lung), MCF-7 (Breast) | 2 | [9] |

| Compound 12b | Topoisomerase I | 60 human cancer cell lines | 0.16 - 3.6 (GI50) | [10] |

| Compound 12n | c-Met Tyrosine Kinase | A549, MCF-7, MKN-45 | 7.3, 6.1, 13.4 | [11] |

| Compound 5e | Aromatase | Breast Cancer Cells | 0.032 | [11] |

Antimicrobial and Antifungal Applications

The structural similarity of the benzimidazole core to purine makes it an effective scaffold for developing antimicrobial agents that can interfere with microbial metabolic pathways.[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

-

Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, test compounds, standard antimicrobial agents (e.g., ciprofloxacin, fluconazole), inoculum suspension (adjusted to 0.5 McFarland standard).

-

Procedure:

-

Serial two-fold dilutions of the test compounds are prepared in the appropriate broth in a 96-well plate.

-

Each well is inoculated with a standardized microbial suspension.

-

Positive (microorganism and broth) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[13][14]

-

Table 2: Antimicrobial and Antifungal Activity of Benzimidazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Various | E. faecalis, S. aureus | 12.5 - 400 | [9] |

| Various | C. tropicalis | 6.25 - 400 | [9] |

| Various | C. albicans | 50 - 400 | [9] |

| 63c | MRSA | 8 | [13] |

| 66a | S. aureus, E. coli | 3.12 | [15] |

| 67b | B. cereus, S. aureus | 32 | [15] |

| 78c | Fungal Strains | 4 - 16 | [15] |

Antiviral Applications

Benzimidazole derivatives have shown promise as antiviral agents, particularly against RNA viruses.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

Certain benzimidazole-5-carboxamides have been identified as specific inhibitors of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[16]

Experimental Protocol: HCV NS5B Polymerase Inhibition Assay

-

Materials: Recombinant HCV NS5B polymerase, RNA template/primer (e.g., poly(A)/oligo(U)), radiolabeled nucleotides (e.g., [³³P]UTP), reaction buffer, test compounds.

-

Procedure:

-

The NS5B polymerase is incubated with the RNA template/primer in the reaction buffer.

-

The test compound at various concentrations is added to the mixture.

-

The polymerization reaction is initiated by the addition of nucleotides, including the radiolabeled one.

-

The reaction is allowed to proceed at a specific temperature for a set time.

-

The reaction is stopped, and the newly synthesized radiolabeled RNA is separated from unincorporated nucleotides (e.g., by filtration).

-

The amount of incorporated radioactivity is measured, and the IC50 value (concentration causing 50% inhibition of polymerase activity) is calculated.[16]

-

Table 3: Antiviral Activity of Benzimidazole Derivatives

| Compound ID | Virus | Assay | EC50 (µM) | Reference |